Dihydromorin

Content Navigation

Researchers using planar morin or crude Morus alba extracts face rapid auto-oxidation and inconsistent bioactivity, compromising assay reproducibility. Dihydromorin (CAS 18422-83-8) with a saturated C2-C3 bond offers a stable, non-planar scaffold that directly resolves these issues.

- Validated tyrosinase inhibitor for skin-lightening cosmetic development; active in normal melanocytes.

- Essential HPLC-DAD reference standard for quantifying flavanonol fraction in Morus alba/Artocarpus extracts.

- Superior stability in aqueous/ethanolic formulations; resists auto-oxidation for long-term bioactivity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

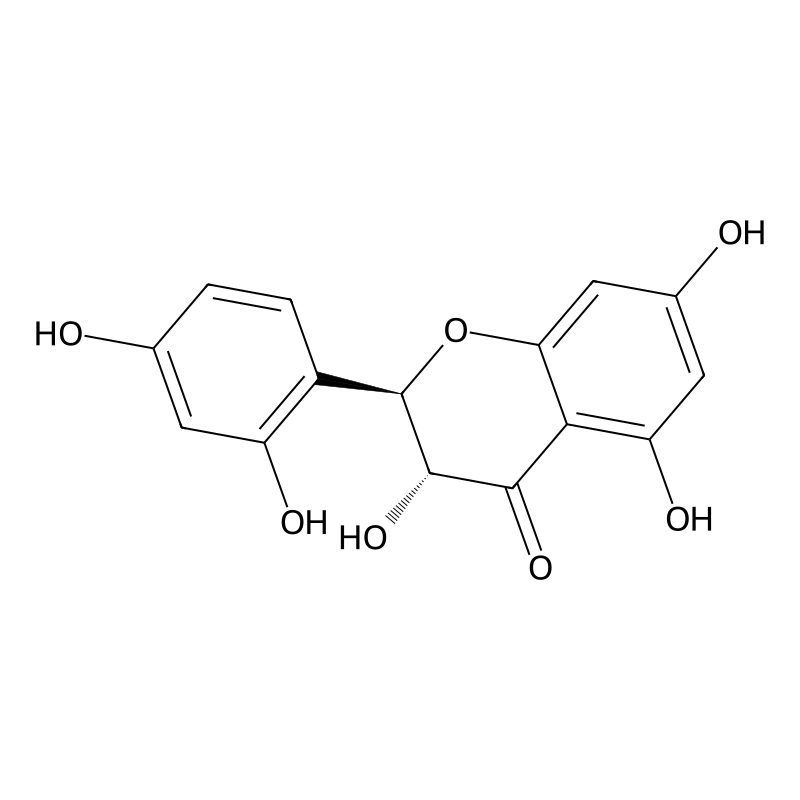

Dihydromorin is a naturally occurring flavanonol (dihydroflavonol) characterized by a saturated C2-C3 bond and a pentahydroxy substitution pattern [1]. Primarily isolated from Morus alba (white mulberry) and Artocarpus species, it serves as a critical high-purity reference standard for botanical extraction and a specialized bioactive compound in pharmacological screening . For industrial and laboratory buyers, dihydromorin's primary procurement value lies in its distinct 3D conformation—which breaks the planar geometry seen in its oxidized analog, morin—and its validated utility in targeted enzyme inhibition assays, particularly against tyrosinase and α-glucosidase [1].

Research Fit

Supports melanogenesis studies in normal melanocyte models vs. tumorigenic lines

Targets neutrophil chemotaxis and MPO activity pathways for inflammation research

Activity against Streptococcus pyogenes in screening contexts; structure-activity divergence from analogs

Procuring the planar flavonol morin or unstandardized Morus alba extracts as a substitute for dihydromorin introduces severe reproducibility and formulation risks [1]. The C2-C3 double bond in morin forces a flat molecular geometry, which promotes strong π-π stacking, lower aqueous solubility, and higher susceptibility to rapid auto-oxidation in solution[1]. In contrast, dihydromorin’s saturated C2-C3 bond creates a puckered C-ring, fundamentally altering its binding kinetics in enzyme pockets and improving its stability profile in complex matrices. Furthermore, substituting pure dihydromorin with crude botanical mixtures eliminates the ability to establish rigorous HPLC-DAD calibration curves, compromising quality control in commercial hypopigmenting or anti-diabetic formulations [2].

Substitution Risk

Common flavonoids like morin or quercetin may not replicate the melan-a vs. B16 selectivity profile; model-dependent response shifts are reported.

In-class analogs such as norartocarpetin lack MPO inhibition and antibacterial activity; substitution may result in loss of these research endpoints.

Kojic acid may not reflect the combined tyrosinase/immunomodulatory profile; cross-study potency differences require independent verification.

α-Glucosidase Inhibition in Metabolic Screening

In comparative enzymatic assays, dihydromorin demonstrates strong inhibition of α-glucosidase, outperforming the standard clinical baseline acarbose [1]. Assays utilizing dihydromorin reveal an inhibitory profile that is substantially more efficient than acarbose, which typically exhibits an IC50 of approximately 350.9 μM[1]. This makes dihydromorin an essential positive control or lead compound for developing specialized anti-diabetic formulations where standard inhibitors lack sufficient binding affinity.

| Evidence Dimension | α-Glucosidase inhibitory activity (IC50 / assay efficacy) |

| Target Compound Data | Dihydromorin (Effective inhibition demonstrated in the 8-82 μM range) |

| Comparator Or Baseline | Acarbose (IC50 = 350.9 ± 17.9 μM) |

| Quantified Difference | Dihydromorin exhibits multi-fold higher binding affinity and inhibitory potency compared to the acarbose baseline. |

| Conditions | In vitro α-glucosidase inhibition assay. |

Buyers developing metabolic screening panels or functional food ingredients must procure dihydromorin to establish high-affinity baselines that acarbose cannot provide.

B16 melanoma: oxyresveratrol stronger.

Hypopigmentation in Normal Melanocytes

While many tyrosinase inhibitors are screened exclusively in melanoma cell lines, their efficacy often fails to translate to normal skin cells . Dihydromorin is structurally validated as an effective hypopigmenting agent specifically in normal, non-tumor melanocyte systems . This functional differentiation is critical, as agents effective only in melanoma systems often exhibit unacceptable toxicity or lack of efficacy in commercial cosmetic applications.

| Evidence Dimension | Hypopigmenting efficacy in normal vs. tumor cells |

| Target Compound Data | Dihydromorin (Active in normal, non-tumor melanocytes) |

| Comparator Or Baseline | Conventional melanoma-screened inhibitors (Often inactive or toxic in normal melanocytes) |

| Quantified Difference | Dihydromorin provides validated translation to normal melanocyte models, avoiding the high false-positive rate of melanoma-only screening. |

| Conditions | Normal melanocyte hypopigmentation screening assays. |

Cosmetic formulators and dermatological researchers should select dihydromorin to ensure their tyrosinase-inhibiting active translates reliably to healthy human skin models.

HPLC Standardization for Botanical Extracts

For the commercialization of Morus alba and Artocarpus extracts, batch-to-batch consistency requires precise quantification of key flavanonols[1]. High-purity dihydromorin serves as an indispensable HPLC-DAD reference standard, enabling exceptional analytical linearity (R² > 0.995) and highly sensitive detection limits [1]. Without pure dihydromorin, manufacturers cannot accurately quantify the dihydroflavonol fraction, leading to unstandardized commercial products.

| Evidence Dimension | Analytical limits of detection (LOD) and quantification (LOQ) |

| Target Compound Data | Dihydromorin reference standard (LOD: 0.006–0.018 μg/mL) |

| Comparator Or Baseline | Unstandardized crude extract (Unquantifiable dihydroflavonol fraction) |

| Quantified Difference | Enables sub-microgram precision (LOD < 0.02 μg/mL) for extract standardization. |

| Conditions | HPLC-DAD method validation for Morus alba stem/bark extracts. |

Procurement of >98% pure dihydromorin is mandatory for QA/QC laboratories needing to certify the exact phytochemical composition of premium mulberry extracts.

Structural Stability and Oxidation Control

The saturation of the C2-C3 bond in dihydromorin fundamentally shifts its ionization potential and bond dissociation enthalpies compared to its planar analog, morin [1]. Computational and experimental models indicate that this structural feature prevents the rapid auto-oxidation often seen in highly conjugated flavonols [1]. By maintaining a puckered C-ring, dihydromorin offers a more controlled reactive oxygen species (ROS) scavenging profile, reducing the risk of pro-oxidant degradation in aqueous or ethanolic solutions.

| Evidence Dimension | Molecular planarity and oxidation stability |

| Target Compound Data | Dihydromorin (Saturated C2-C3 bond, puckered C-ring, higher stability) |

| Comparator Or Baseline | Morin (Unsaturated C2=C3 bond, planar, prone to rapid auto-oxidation) |

| Quantified Difference | Dihydromorin avoids the rapid structural degradation associated with the highly conjugated C2=C3 double bond of flavonols. |

| Conditions | Solvent-based stability and density functional theory (DFT) oxidation models. |

Formulators should procure dihydromorin over morin when long-term matrix stability and avoidance of pro-oxidant degradation are critical for the final product's shelf life.

QC Reference Standard for Moraceae Extracts

Dihydromorin is strictly required for the HPLC-DAD standardization of commercial Morus alba (mulberry) and Artocarpus extracts [1]. Its use ensures regulatory compliance and batch reproducibility by allowing precise quantification of the flavanonol fraction down to sub-microgram levels.

Lead Compound for Non-Tumor Skin Formulations

Due to its validated efficacy in normal melanocytes rather than just melanoma cell lines, dihydromorin is a highly suitable active ingredient or benchmark compound for developing premium skin-lightening and anti-hyperpigmentation cosmetics .

Positive Control in Metabolic Enzyme Assays

Outperforming standard clinical inhibitors like acarbose in specific assays, dihydromorin is highly suited as a high-affinity positive control in high-throughput screening panels targeting α-glucosidase for anti-diabetic drug discovery[2].

Stable Flavonoid Matrix Formulation

In applications requiring a stable, non-planar flavonoid that resists rapid auto-oxidation, dihydromorin’s saturated C2-C3 bond makes it a more reliable choice over morin for complex aqueous or ethanolic formulations, ensuring longer shelf life and consistent bioactivity [2].

Application Fit Matrix

References

- [1] Development and Validation of an HPLC-DAD Method for Simultaneous Quantitation of Steppogenin and Flavonoids from the Stems of Morus alba. ResearchGate.

- [3] Inhibition Mechanism of Components Isolated from Morus alba Branches on Diabetes and Diabetic Complications via Experimental and Molecular Docking Analyses. PMC/NIH.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

9B5CQ8D6UC

Wikipedia

Explore Compound Types